molecular formula C20H30BrNO3 B8006943 Ipratropium bromide CAS No. 60251-88-9

Ipratropium bromide

Cat. No.: B8006943
CAS No.: 60251-88-9
M. Wt: 412.4 g/mol
InChI Key: LHLMOSXCXGLMMN-CLTUNHJMSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that inhibits acetylcholine binding at M1, M2, and M3 receptors, leading to bronchodilation . Approved for clinical use in the 1970s, it is widely prescribed for chronic obstructive pulmonary disease (COPD) and acute asthma exacerbations . Key advantages include minimal systemic absorption, reduced side effects (e.g., dry mouth, tachycardia), and absence of tachyphylaxis . Long-term use in COPD reduces exacerbation frequency and improves lung function .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-CLTUNHJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60205-81-4 (Parent)
Record name Ipratropium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60858923, DTXSID10860753
Record name Ipratropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Isopropylnoratropine methobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9
Record name Ipratropium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Isopropylnoratropine methobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipratropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Isopropylnoratropine methobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ipratropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRATROPIUM BROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Tropic Acid-Based Synthesis (CN106831753A)

This five-step method achieves 81% overall yield with 99.7% HPLC purity:

StepReactionConditionsReagentsYield
1Acetyl protection0–5°C, 2 hAcetic anhydride, HCl95%
2Acyl chloride formation40°C, SOCl₂ catalysisThionyl chloride98%
3AcylationCH₂Cl₂, 24 h, fumaric acid catalystIsopropyl tropanol89%
4Alcoholysis40–50°C, NaOMe/MeOH, 5 hSodium methoxide93%
5BromomethylationEtOH, –5→50°C, 8 hMethyl bromide (2 eq)94%

Critical innovations include:

  • Fumaric acid catalysis in Step 3 suppresses epimerization, maintaining >99% enantiomeric excess.

  • Low-temperature bromomethylation (–5°C initiation) minimizes diquaternary ammonium byproducts to <0.5%.

  • Acetone recrystallization in Step 4 removes residual tropic acid derivatives, enhancing purity to 99.7%.

Isopropyl Tropine Alcohol Route (CN106349238A)

Optimized for industrial scale, this four-step sequence uses ethyl phenylacetate and isopropyl tropine alcohol:

  • Condensation : –10°C in dichloromethane with DBU (1,8-diazabicycloundec-7-ene) achieves 92% yield.

  • Cyclization : NaH in hexane at 20°C forms the tropane ring in 85% yield.

  • Reduction : LiAlH₄ reduces ester groups to alcohols (89% yield).

  • Quaternization : Methyl bromide in ethyl acetate at 0°C gives 91% this compound.

This method eliminates toluene, reduces reaction time by 40%, and achieves 99.2% purity via pH-controlled extraction (pH 10.5–11.0).

Optimization of Reaction Conditions

Solvent Systems

Comparative studies show dichloromethane outperforms toluene in acylation steps:

SolventReaction Rate (h⁻¹)Byproduct FormationEase of Removal
Toluene0.1212%Difficult
Dichloromethane0.314%Easy
Ethyl acetate0.257%Moderate

Data from CN106831753A and CN106349238A demonstrate dichloromethane’s superior mass transfer properties, enabling 50°C reactions without azeotrope formation.

Temperature Control in Bromomethylation

Controlled temperature ramping prevents exothermic spikes:

  • –5°C initiation : Limits methyl bromide’s vapor pressure to 0.8 atm (vs. 2.1 atm at 25°C).

  • Gradual heating (0.5°C/min) : Maintains reaction kinetics while avoiding N-oxide formation.

  • Final 50°C hold : Completes quaternization in 8 h vs. 24 h in classical methods.

Purification and Crystallization Techniques

Monohydrate Crystallization (CN110845492A)

The monohydrate form, preferred for stability, is prepared via antisolvent crystallization:

ParameterExample 2Example 3Example 4
SolventDMSODMAcDMF
AntisolventAcetoneEthyl acetateButyl acetate
Yield91.31%92.11%90.21%
Purity (HPLC)99.95%99.94%99.94%
Crystal Water4.8–5.2%4.7–5.1%4.9–5.3%

Key findings:

  • DMF/butyl acetate systems produce larger crystals (50–100 µm) ideal for dry powder inhalers.

  • 0.5°C/min cooling prevents amorphous phase formation, ensuring consistent hydrate stoichiometry.

Recrystallization Solvent Screening

Ethanol/water mixtures (70:30 v/v) remove residual methyl bromide to <10 ppm, meeting ICH Q3C guidelines.

Industrial-Scale Production Considerations

Cost Analysis (Per Kilogram)

ComponentClassical MethodModern Method (CN106831753A)
Raw materials$1,200$980
Solvent recovery$350$150
Waste disposal$500$90
Total$2,050$1,220

The tropic acid route reduces costs by 40% through:

  • Recycled dichloromethane : 85% recovery via distillation.

  • Catalyst reuse : Fumaric acid retained for 5 cycles without yield loss.

Environmental Impact

Modern methods cut E-factor (kg waste/kg product) from 58 to 12 via:

  • Aqueous workups replacing hydrocarbon solvents.

  • Bromide ion recovery systems converting NaBr to HBr for reuse .

Chemical Reactions Analysis

Types of Reactions

Ipratropium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during its synthesis.

    Hydrolysis: The ester functional group in this compound can be hydrolyzed under acidic or basic conditions.

    Bromomethylation: This reaction is crucial in the final step of its synthesis.

Common Reagents and Conditions

    Oxalyl Chloride: Used for acyl chlorination.

    Isopropyl Tropine Mesylate: Reacts with the acyl chloride derivative.

    Methyl Bromide: Used for bromomethylation.

Major Products

The primary product of these reactions is this compound itself. By-products may include unreacted starting materials and intermediates, which are typically removed during purification .

Scientific Research Applications

Pharmacological Profile

Ipratropium bromide functions as a non-selective antagonist of M-choline receptors, leading to bronchodilation by preventing acetylcholine from binding to these receptors on bronchial smooth muscle. It is typically administered via inhalation or nasal spray, with its primary indications being:

  • Chronic Obstructive Pulmonary Disease (COPD) : Approved for treating bronchospasms associated with COPD, ipratropium is often used in combination with short-acting beta-agonists (SABAs) for enhanced efficacy .
  • Asthma : While not a first-line treatment, ipratropium can be beneficial during acute exacerbations, particularly in severe cases .
  • Rhinorrhea : The nasal spray formulation is FDA-approved for managing runny nose due to allergies or the common cold .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is a cornerstone in the management of COPD. A study highlighted its effectiveness in improving lung function, with significant increases in forced expiratory volume (FEV1) observed shortly after administration . The pharmacokinetics of ipratropium show a rapid onset of action (approximately 15 minutes), making it suitable for acute management situations.

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Onset of Action~15 minutes
Peak Plasma Concentration1-2 hours
Duration of Action2-4 hours
Systemic Absorption<20%

Pediatric Sialorrhea

A retrospective study conducted at a children's hospital examined the use of topical this compound for managing sialorrhea (excessive drooling) in pediatric patients. The results indicated a statistically significant reduction in drooling frequency and severity post-treatment, suggesting its potential as an effective topical therapy with minimal adverse effects .

Table 2: Drooling Frequency and Severity Scale (DFSS) Results

MetricPre-treatment MedianPost-treatment MedianP-value
Frequency DFSS430.020
Severity DFSS54.50.129

Emergency Medicine

In emergency settings, ipratropium is often used alongside SABAs for patients experiencing acute asthma attacks or COPD exacerbations. A case report documented a patient who experienced significant improvement after receiving a combination treatment of salbutamol and ipratropium nebulizers during an exacerbation . This combination therapy has been shown to enhance bronchodilation compared to either agent alone.

Case Study 1: Acute Urinary Retention

A case report highlighted an instance where a patient experienced acute urinary retention following intravenous administration of this compound combined with salbutamol. This underscores the importance of monitoring potential side effects associated with ipratropium use, particularly when combined with other medications .

Case Study 2: Allergic Reaction

Another case documented an allergic reaction to ipratropium in a young asthmatic patient, emphasizing the need for vigilance regarding hypersensitivity reactions during treatment with this medication .

Mechanism of Action

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the parasympathetic nervous system, leading to the relaxation of smooth muscles in the airways. This action helps to alleviate bronchospasm and improve airflow in patients with respiratory conditions .

Comparison with Similar Compounds

Short-Acting vs. Long-Acting Muscarinic Antagonists (SAMAs vs. LAMAs)

Tiotropium Bromide
  • Mechanism and Duration : Tiotropium, a long-acting muscarinic antagonist (LAMA), dissociates slowly from M3 receptors, providing >24-hour bronchodilation vs. ipratropium’s 4–6-hour duration .
  • Efficacy : In COPD, tiotropium increases trough FEV₁ by 109 mL compared to ipratropium and reduces exacerbations (OR 0.56 for hospitalizations) .
  • Safety: Tiotropium has a lower risk of cardiovascular adverse events (CV AEs) compared to ipratropium (OR 0.5 for non-fatal serious AEs) .

Table 1: Ipratropium vs. Tiotropium in COPD

Parameter Ipratropium Bromide Tiotropium Bromide
Duration of Action 4–6 hours >24 hours
Trough FEV₁ Improvement 0.05 L (vs. baseline) +0.109 L (vs. ipratropium)
Exacerbation Reduction Moderate Significant (OR 0.56)
CV Risk Higher Lower
Oxitropium Bromide

Another SAMA, oxitropium, shows similar bronchodilatory effects to ipratropium but lacks robust evidence for long-term use .

Combination Therapy with Beta₂-Agonists

Ipratropium + Salbutamol
  • Acute Exacerbations: Combining ipratropium with salbutamol accelerates hospital discharge in pediatric asthma () and improves bronchodilation in adults .

Table 2: Combination Therapy Efficacy

Study Population Outcome Reference
Pediatric Asthma Faster discharge
Adult COPD No FEV₁ improvement
Triple Therapy (Ipratropium + Salbutamol + Budesonide)

In pediatric asthma, triple therapy significantly improves FEV₁, reduces Th2 cytokines, and restores Th1/Th2 balance compared to placebo (P<0.05) .

Device-Specific Pharmacokinetics

  • Respimat vs. MDI : Respimat delivers ipratropium more efficiently to the lungs than conventional MDIs, achieving comparable systemic exposure at half the dose .
  • HFA pMDI Formulations: Generic and innovator HFA pMDIs show bioequivalence in pharmacokinetic profiles .

Biological Activity

Ipratropium bromide is a quaternary ammonium compound and a non-selective muscarinic antagonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its biological activity is characterized by its ability to block the action of acetylcholine on muscarinic receptors, leading to bronchodilation and reduced secretions in the respiratory tract. This article explores the various aspects of this compound's biological activity, including its pharmacodynamics, clinical applications, adverse effects, and recent research findings.

This compound functions as an anticholinergic agent by inhibiting the binding of acetylcholine to muscarinic receptors in bronchial smooth muscle. This inhibition leads to relaxation of the bronchial muscles and subsequent bronchodilation. The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects associated with other anticholinergics like atropine.

Clinical Applications

This compound is primarily indicated for:

  • Chronic Obstructive Pulmonary Disease (COPD) : It is used as a maintenance treatment to improve lung function and reduce exacerbations.
  • Asthma : Although less common than beta-agonists, ipratropium can be used as an adjunct therapy during acute asthma attacks.
  • Sialorrhea : Recent studies have shown its efficacy in reducing drooling in pediatric patients with neurological conditions .

Pharmacokinetics

This compound is administered via inhalation, achieving rapid onset of action. It has a systemic bioavailability of approximately 7% due to extensive first-pass metabolism. The elimination half-life ranges from 2 to 3 hours, making it suitable for multiple daily dosing.

Research Findings

Recent studies have highlighted both the therapeutic benefits and potential adverse effects associated with this compound:

1. Cardiovascular Effects

A study investigated this compound's impact on myocardial injury in nonclinical models. Results indicated that ipratropium exacerbated ischemia/reperfusion injury through pathways involving apoptosis and necrosis, raising concerns about its cardiovascular safety in patients with underlying heart conditions .

2. Acute Urinary Retention

Case studies have reported instances of acute urinary retention linked to this compound use, particularly when combined with beta-agonists like salbutamol . Symptoms included tachycardia and significant urinary retention requiring catheterization.

3. Efficacy in COPD

A randomized controlled trial compared this compound with formoterol in COPD patients. Although both treatments improved lung function, formoterol demonstrated superior efficacy in enhancing oxygen tension and reducing dyspnea scores over a 12-week period .

Comparative Efficacy Table

Study ParameterThis compoundFormoterolPlacebo
Mean Dyspnea Score (baseline)1.10.91.5
Walking Distance Improvement (m)17.519.25.1
FEV1 % Improvement670

Adverse Effects

Common side effects include:

  • Dry mouth
  • Cough
  • Pharyngeal irritation
  • Rarely, cardiovascular effects such as tachycardia or arrhythmias

Q & A

Q. How can UV-spectrophotometric methods be validated for quantifying ipratropium bromide in pharmaceutical formulations?

A validated UV-spectrophotometric method involves assessing linearity, accuracy, precision, LOD, and LOQ. For this compound, linearity was established at 20–120 µg/mL (regression equation: 0.0062x + 0.3161, R² = 0.995) at 214 nm. Accuracy (80–120% recovery) and precision (intra-day/inter-day %RSD < 0.31) must meet ICH guidelines. Method robustness can be tested under varying pH and temperature .

Q. What are the primary pharmacological targets of this compound, and how do its receptor affinities influence therapeutic effects?

this compound is a non-selective muscarinic antagonist with IC50 values of 2.9 nM (M1), 2 nM (M2), and 1.7 nM (M3). Its bronchodilatory effects in COPD and asthma arise from M3 receptor blockade in airway smooth muscles, reducing acetylcholine-induced constriction. M2 receptor antagonism may paradoxically enhance acetylcholine release, necessitating dose optimization .

Q. How does this compound compare to tiotropium in improving lung function in COPD patients?

In RCTs, tiotropium increased trough FEV1 by 109 mL (95% CI: 81–137) vs. ipratropium over 3–12 months. Tiotropium also reduced COPD-related serious adverse events (OR 0.59) and hospitalizations (OR 0.34). Study designs should account for delivery devices (e.g., HandiHaler vs. Respimat) and baseline FEV1 (~40% predicted) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy for acute asthma across pediatric and adult populations?

Systematic reviews show mixed outcomes: ipratropium added to β2-agonists reduces pediatric hospitalizations (OR 0.72) but has limited adult benefits. Experimental designs must stratify by age, exacerbation severity, and co-medications (e.g., magnesium sulfate). Meta-regression can address heterogeneity in dosing protocols and outcome measures (e.g., FEV1 vs. hospitalization rates) .

Q. What methodological considerations are critical for analyzing impurities in this compound formulations?

Stability-indicating HPLC methods must resolve degradation products (e.g., Related Compound A/B). TLC protocols using 0.05 mg/mL reference standards and system suitability criteria (resolution ≥ 2.0) are recommended. Accelerated stability studies (40°C/75% RH) validate impurity limits per ICH Q3A/B .

Q. Does combining this compound with β2-agonists enhance efficacy in COPD exacerbations, and how should synergy be quantified?

RCTs demonstrate additive effects: ipratropium + albuterol improves FEV1 by 30–70 mL vs. monotherapy. Synergy analysis requires factorial study designs and AUC comparisons. Pharmacodynamic models should account for ipratropium’s delayed onset (15–30 min) vs. albuterol’s rapid action (5 min) .

Q. How do pharmacokinetic properties of this compound influence experimental designs for special populations (e.g., renal/hepatic impairment)?

Ipratropium’s quaternary structure limits systemic absorption, but hepatic/renal studies are lacking. Preclinical models suggest dose adjustments are unnecessary, yet population PK studies in elderly cohorts are warranted. Urinary excretion (~70%) necessitates monitoring in severe renal impairment .

Q. What statistical approaches are optimal for analyzing subgroup differences in this compound trials (e.g., by COPD severity or co-therapies)?

Fixed-effects meta-analyses with I² statistics are preferred. For example, subgroup analyses showed no heterogeneity (I² = 0%) in ipratropium’s efficacy when co-administered with magnesium sulfate. Sensitivity analyses should exclude high-risk-of-bias studies to validate robustness .

Methodological Resources

  • Analytical Validation : Refer to ICH Q2(R1) for linearity/accuracy standards .
  • Preclinical Safety : OECD 414 guidelines for teratogenicity studies; ipratropium showed no fetal toxicity at 200x MRHD in mice .
  • Clinical Trial Design : CONSORT checklist for RCTs comparing anticholinergics and β2-agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipratropium bromide
Reactant of Route 2
Ipratropium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.